4,5-Difluoro-2-methoxybenzonitrile
Overview
Description
4,5-Difluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H5F2NO. It is a white to light yellow powder or crystal with a melting point of approximately 98-100°C . This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
4,5-Difluoro-2-methoxybenzonitrile can be synthesized through several methods, with nucleophilic aromatic substitution being one of the most efficient and scalable routes . This method involves the substitution of a leaving group on an aromatic ring with a nucleophile. The reaction conditions typically include the use of a base and a solvent such as methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
4,5-Difluoro-2-methoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents and conditions used in these reactions include bases, solvents like methanol, and catalysts such as palladium. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
4,5-Difluoro-2-methoxybenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-methoxybenzonitrile depends on its specific application. In the context of organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. The molecular targets and pathways involved vary based on the specific reactions and conditions used .
Comparison with Similar Compounds
4,5-Difluoro-2-methoxybenzonitrile can be compared with other similar compounds, such as:
2-Cyano-4,5-difluoroanisole: This compound has a similar structure and reactivity, making it useful in similar applications.
4,5-Difluoro-2-methoxybenzaldehyde: Another related compound with similar functional groups, used in organic synthesis and pharmaceutical research.
The uniqueness of this compound lies in its specific substitution pattern and reactivity, which make it a valuable building block in various chemical processes.
Properties
IUPAC Name |
4,5-difluoro-2-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACKETIBYOIPCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476375 | |
Record name | 4,5-Difluoro-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425702-28-9 | |
Record name | 4,5-Difluoro-2-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=425702-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Difluoro-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Difluoro-2-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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